![molecular formula C18H23N5O2 B2918351 N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415601-64-6](/img/structure/B2918351.png)
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MP-10 is a piperidine-based compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been studied extensively in various fields of research. In neuroscience, this compound has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
In cancer research, this compound has shown potential as a therapeutic agent for various types of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In neuroscience, this compound has been shown to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In cancer research, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also shown promising results in various studies related to neuroscience and cancer research. However, one of the limitations of this compound is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. In neuroscience, future studies could focus on the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. In cancer research, future studies could focus on the development of this compound as a therapeutic agent for various types of cancer. Future studies could also focus on the optimization of the synthesis method of this compound to increase its availability for research purposes.
Conclusion:
This compound is a piperidine-based compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. The synthesis method of this compound is relatively simple, and it has been shown to have various biochemical and physiological effects. This compound has several advantages for laboratory experiments, but its limited availability may hinder its widespread use in research. Future studies could focus on the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and the development of this compound as a therapeutic agent for various types of cancer.
Métodos De Síntesis
The synthesis of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves the reaction of 2-methoxyaniline with 6-methyl-4-pyrimidinamine in the presence of acetic acid and triethylamine. The resulting product is then reacted with piperidine-1-carboxylic acid to produce this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-17(20-12-19-13)21-14-7-9-23(10-8-14)18(24)22-15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGNUGIRZHYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)
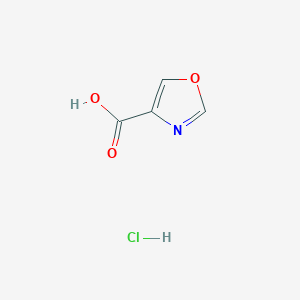

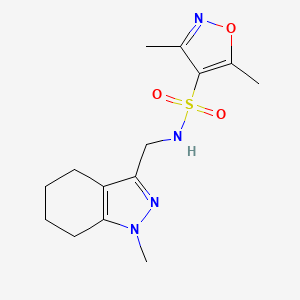
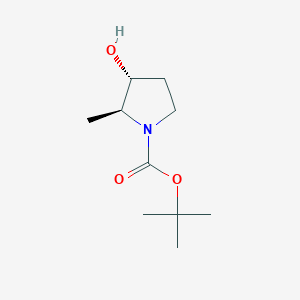
![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)
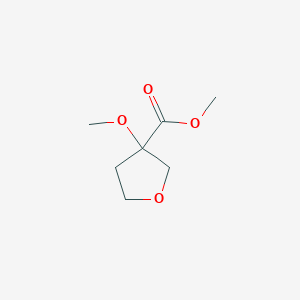
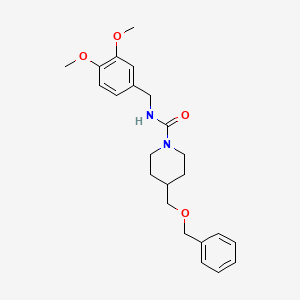
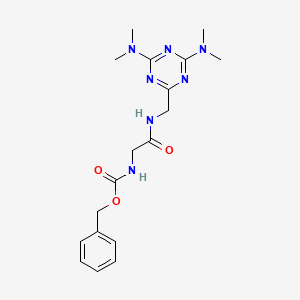
![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)
